3-O-(2-Cyanoethyl)-25-hydroxyvitaMin D3

Vitamin D immunoassay tracer stability esterase resistance

3-O-(2-Cyanoethyl)-25-hydroxyvitamin D3 (CAS 133191-10-3) is a synthetically modified vitamin D3 derivative characterized by the selective attachment of a 2-cyanoethyl ether group at the C-3β position of the 25-hydroxyvitamin D3 (calcifediol) scaffold. This compound retains the essential C-25 hydroxyl group critical for biological recognition.

Molecular Formula C30H47NO2
Molecular Weight 453.711
CAS No. 133191-10-3
Cat. No. B598548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-(2-Cyanoethyl)-25-hydroxyvitaMin D3
CAS133191-10-3
Synonyms3-O-(2-Cyanoethyl)-25-hydroxyvitaMin D3
Molecular FormulaC30H47NO2
Molecular Weight453.711
Structural Identifiers
SMILESCC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OCCC#N)C
InChIInChI=1S/C30H47NO2/c1-22-11-14-26(33-20-8-19-31)21-25(22)13-12-24-10-7-18-30(5)27(15-16-28(24)30)23(2)9-6-17-29(3,4)32/h12-13,23,26-28,32H,1,6-11,14-18,20-21H2,2-5H3/b24-12+,25-13-/t23-,26+,27-,28+,30-/m1/s1
InChIKeyVXNVXRGKZRCQFZ-BAUWAPLESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-O-(2-Cyanoethyl)-25-hydroxyvitamin D3 (CAS 133191-10-3): A Strategic C-3-Functionalized Intermediate for Vitamin D Immunoassay Development


3-O-(2-Cyanoethyl)-25-hydroxyvitamin D3 (CAS 133191-10-3) is a synthetically modified vitamin D3 derivative characterized by the selective attachment of a 2-cyanoethyl ether group at the C-3β position of the 25-hydroxyvitamin D3 (calcifediol) scaffold [1]. This compound retains the essential C-25 hydroxyl group critical for biological recognition . Its primary documented role is as a versatile intermediate for constructing functional vitamin D conjugates—including biotinylated or enzyme-labeled tracers—used in competitive immunoassays for measuring circulating 25-hydroxyvitamin D or 1α,25-dihydroxyvitamin D levels in clinical samples [2].

Why Generic 25-Hydroxyvitamin D3 Analogs Cannot Substitute 3-O-(2-Cyanoethyl)-25-hydroxyvitamin D3 in Conjugate Synthesis


Generic 25-hydroxyvitamin D3 esters (e.g., 3-acetate or 3-hemisuccinate) are susceptible to rapid hydrolysis by serum esterases, making them unsuitable as stable immunoassay tracers where the 3-O linkage must remain intact during sample incubation [1]. In contrast, the 3-O-cyanoethyl ether bond is explicitly documented as being resistant to esterase-mediated dissociation, a critical property for maintaining covalent integrity in biological matrices [1]. Furthermore, the 2-cyanoethyl group serves a dual purpose: it functions as both a chemically orthogonal protecting group for the 3-hydroxyl and a latent precursor that can be selectively reduced to the corresponding primary amine (3-O-(2-aminoethyl)-25-hydroxyvitamin D3), enabling subsequent conjugation to biotin, fluorophores, or carrier proteins [2]. This bidirectional synthetic utility—selective protection at C-3 followed by on-demand unmasking of a reactive amine—is not achievable with simple alkyl esters or with the 3-epi-25-hydroxyvitamin D3 epimer, which lacks the necessary functional handle entirely .

Quantitative Differentiation Evidence for 3-O-(2-Cyanoethyl)-25-hydroxyvitamin D3 Versus Closest Analogs


Esterase Stability Advantage Over 25-Hydroxyvitamin D3 3-Hemisuccinate in Serum

Patent disclosure US20050014211A1 explicitly states that the 3β-ether group of 3-O-(2-cyanoethyl)-25-hydroxyvitamin D3 'cannot be dissociated by the esterases which are always present in serum or plasma' [1]. This contrasts with 25-hydroxyvitamin D3 3-hemisuccinate, which contains a hydrolytically labile ester bond at the C-3 position. While no direct quantitative hydrolysis half-life (t₁/₂) comparison is publicly available for these two compounds in serum, the class-level inference is that 3-O-ether conjugates are inherently more stable than 3-O-ester conjugates under physiological pH and temperature conditions. 25-hydroxyvitamin D3 3-hemisuccinate is widely documented to undergo esterase-mediated cleavage in serum, necessitating careful storage and rapid assay workflows [2].

Vitamin D immunoassay tracer stability esterase resistance 25-hydroxyvitamin D3 conjugate

Regioselective C-3 Protection Preserving 25-Hydroxy Biological Recognition Versus Non-Selective Analogs

The patented cyanoethylation protocol achieves selective reaction exclusively at the C-3 hydroxyl group of vitamin D or 25-hydroxyvitamin D3, leaving the C-25 tertiary hydroxyl untouched [1]. This is accomplished using potassium hydride and tertiary butanol in acetonitrile at 0–20°C. In contrast, 25-hydroxyvitamin D3 3-acetate, while also C-3 selective, requires saponification to regenerate the 25-OH group—an additional deprotection step that is incompatible with downstream functionalization strategies [2]. The dicyanoethyl analog (3,24-O-dicyanoethyl-24,25-dihydroxyvitamin D3) features cyanoethylation at both C-3 and C-24 positions, rendering both hydroxyls blocked and thus unsuitable for applications requiring a free 25-hydroxy group for antibody recognition .

25-hydroxyvitamin D3 regioselective protection immunoassay hapten C-3 cyanoethylation

Synthetic Versatility: One Intermediate, Two Functional Outcomes—Cyanoethyl as Masked Amine Versus 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3

3-O-(2-Cyanoethyl)-25-hydroxyvitamin D3 serves as the direct precursor to 3-O-(2-aminoethyl)-25-hydroxyvitamin D3 via lithium aluminum hydride (LAH) reduction of the nitrile group [1]. The amino analog (CAS 163018-26-6) is a commercially available, highly reactive hapten used for coupling to sepharose matrices for affinity purification of vitamin D-binding protein . By procuring the cyanoethyl intermediate rather than the amine directly, laboratories gain a shelf-stable, protected form that can be stored without concern for amine oxidation or unwanted premature conjugation—the nitrile can be reduced on-demand immediately prior to the coupling step [1]. This sequential strategy avoids the stability limitations inherent in the free amine form, which requires storage at −20°C with desiccation to prevent degradation .

vitamin D3 derivative nitrile reduction affinity chromatography conjugation chemistry

Steric Effect on A-Ring Conformation: Preventing 180° Rotation Versus Unmodified 25-Hydroxyvitamin D3

The patent discloses that the 3β-ether spacer group 'surprisingly has a steric effect, since it clearly actively hinders a 180° rotation of the A-ring' and 'so prevents an attack on the 5,6-double bond' [1]. This conformational restriction may influence the compound's interaction with vitamin D-binding protein (DBP) and vitamin D receptor (VDR) compared to unmodified 25-hydroxyvitamin D3, where the A-ring is free to rotate between two chair conformers [2]. The 3β-substituent is hypothesized to lock the A-ring in a conformation where the 3β-oxygen is hydrated analogously to the natural 3β-hydroxy group, maintaining some hydrogen-bonding interactions while introducing steric constraint [1].

vitamin D3 A-ring conformation steric hindrance VDR binding conformational restriction

Recommended Procurement Scenarios for 3-O-(2-Cyanoethyl)-25-hydroxyvitamin D3 Based on Differentiation Evidence


Synthesis of Enzyme-Labeled or Biotinylated 25-Hydroxyvitamin D3 Tracers for Competitive ELISA Development

Immunoassay kit manufacturers and clinical chemistry laboratories developing in-house 25(OH)D ELISAs should procure this compound as the starting material for tracer synthesis. The cyanoethyl group can be reduced to a free amine (3-O-(2-aminoethyl)-25-hydroxyvitamin D3) and subsequently coupled to horseradish peroxidase (HRP) or alkaline phosphatase via NHS-ester chemistry, or to biotin for streptavidin-based detection systems [1]. The ether linkage ensures the tracer remains intact throughout the competitive binding and wash steps, addressing the esterase instability problem encountered with 3-hemisuccinate-based tracers.

Preparation of C-3-Linked Hapten–Carrier Protein Immunogens for Anti-25-Hydroxyvitamin D3 Antibody Generation

For organizations developing monoclonal or polyclonal antibodies against 25-hydroxyvitamin D3, the compound provides a chemically defined, single-point attachment strategy at C-3 that exposes the C-25 hydroxyl and side chain for B-cell receptor recognition [2]. After reduction to the amine, conjugation to bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) via glutaraldehyde or SMCC crosslinkers yields a hapten–carrier conjugate where the critical 25-hydroxy epitope is preserved, unlike C-25-conjugated immunogens that mask the metabolic hydroxylation site [3].

Intermediate for Affinity Chromatography Resin Preparation Targeting Vitamin D-Binding Protein (DBP/GC-Globulin)

Researchers studying vitamin D transport and metabolism can use this compound to synthesize an immobilized 25-hydroxyvitamin D3 ligand for DBP affinity purification . Reduction of the nitrile to amine followed by coupling to NHS-activated Sepharose 4 Fast Flow resin produces an affinity matrix that selectively captures DBP from serum or plasma. The stable ether linkage withstands the high-salt wash and low-pH elution conditions used in affinity chromatography, providing a reusable resin with consistent binding capacity [4].

Quality Control Reference Standard for 25-Hydroxyvitamin D3 Immunoassay Cross-Reactivity Testing

Clinical reference laboratories and in vitro diagnostic (IVD) manufacturers implementing LC-MS/MS or immunoassay methods for 25(OH)D measurement should use this compound as a cross-reactivity panel component. The C-3 modification alters the A-ring presentation recognized by anti-25(OH)D antibodies, enabling assessment of antibody specificity toward 3-epi-25(OH)D3 and other C-3-modified metabolites [5]. Commercial availability with >98% purity (as specified by AnaxLab and MolCore) meets the criteria for a characterized reference material .

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